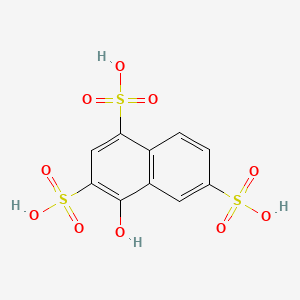![molecular formula C9H9ClN2O B1627051 2-クロロ-6,7-ジヒドロ-5H-シクロペンタ[b]ピリジン-3-カルボキサミド CAS No. 183871-87-6](/img/structure/B1627051.png)
2-クロロ-6,7-ジヒドロ-5H-シクロペンタ[b]ピリジン-3-カルボキサミド
概要
説明
2-Chloro-6,7-dihydro-5h-cyclopenta[b]pyridine-3-carboxamide is a heterocyclic compound with a unique structure that includes a chloro-substituted pyridine ring fused to a cyclopentane ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
科学的研究の応用
2-Chloro-6,7-dihydro-5h-cyclopenta[b]pyridine-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
生化学分析
Biochemical Properties
2-Chloro-6,7-dihydro-5h-cyclopenta[b]pyridine-3-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups to them. This inhibition can affect various signaling pathways within the cell, leading to changes in cellular behavior . Additionally, 2-Chloro-6,7-dihydro-5h-cyclopenta[b]pyridine-3-carboxamide can bind to specific receptors on the cell surface, modulating their activity and triggering downstream effects .
Cellular Effects
The effects of 2-Chloro-6,7-dihydro-5h-cyclopenta[b]pyridine-3-carboxamide on cells are diverse and depend on the cell type and context. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in cell cycle regulation, apoptosis, and stress responses . In certain cell types, 2-Chloro-6,7-dihydro-5h-cyclopenta[b]pyridine-3-carboxamide can induce cell cycle arrest, leading to the inhibition of cell proliferation . Additionally, it can affect cellular metabolism by modulating the activity of metabolic enzymes and altering the levels of key metabolites .
Molecular Mechanism
At the molecular level, 2-Chloro-6,7-dihydro-5h-cyclopenta[b]pyridine-3-carboxamide exerts its effects through various mechanisms. One key mechanism is the inhibition of enzyme activity, particularly protein kinases . By binding to the active site of these enzymes, the compound prevents their normal function, leading to downstream effects on cellular signaling pathways. Additionally, 2-Chloro-6,7-dihydro-5h-cyclopenta[b]pyridine-3-carboxamide can interact with DNA and RNA, influencing gene expression and protein synthesis . These interactions can result in changes in the levels of specific proteins and alterations in cellular behavior.
Temporal Effects in Laboratory Settings
The effects of 2-Chloro-6,7-dihydro-5h-cyclopenta[b]pyridine-3-carboxamide can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or exposure to light . Long-term studies have shown that prolonged exposure to 2-Chloro-6,7-dihydro-5h-cyclopenta[b]pyridine-3-carboxamide can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
In animal models, the effects of 2-Chloro-6,7-dihydro-5h-cyclopenta[b]pyridine-3-carboxamide vary with dosage. At low doses, the compound can have therapeutic effects, such as reducing inflammation or inhibiting tumor growth . At higher doses, it can exhibit toxic effects, including liver and kidney damage . The threshold for these effects depends on the specific animal model and the duration of exposure.
Metabolic Pathways
2-Chloro-6,7-dihydro-5h-cyclopenta[b]pyridine-3-carboxamide is involved in several metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites can have different biological activities and can contribute to the overall effects of the compound. Additionally, 2-Chloro-6,7-dihydro-5h-cyclopenta[b]pyridine-3-carboxamide can influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways .
Transport and Distribution
The transport and distribution of 2-Chloro-6,7-dihydro-5h-cyclopenta[b]pyridine-3-carboxamide within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, the compound can accumulate in certain organelles, such as the nucleus or mitochondria, where it exerts its effects . The distribution of the compound can also be influenced by factors such as cell type, tissue type, and the presence of other molecules that interact with it .
Subcellular Localization
The subcellular localization of 2-Chloro-6,7-dihydro-5h-cyclopenta[b]pyridine-3-carboxamide is critical for its activity and function. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, it can be localized to the nucleus, where it interacts with DNA and influences gene expression . Alternatively, it can be targeted to the mitochondria, where it affects cellular metabolism and energy production .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6,7-dihydro-5h-cyclopenta[b]pyridine-3-carboxamide typically involves the cyclization of appropriate precursors under specific conditionsThe reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The processes are optimized for efficiency, cost-effectiveness, and safety. Large-scale synthesis may utilize continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
化学反応の分析
Types of Reactions
2-Chloro-6,7-dihydro-5h-cyclopenta[b]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups .
作用機序
The mechanism of action of 2-Chloro-6,7-dihydro-5h-cyclopenta[b]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and metabolic processes .
類似化合物との比較
Similar Compounds
- 2-Chloro-6,7-dihydro-5h-cyclopenta[b]pyridine
- 6,7-Dihydro-5h-cyclopenta[b]pyridin-5-one
- 3-Amino-6,7-dihydro-5h-cyclopenta[b]thieno-[3,2-e]pyridine
Uniqueness
2-Chloro-6,7-dihydro-5h-cyclopenta[b]pyridine-3-carboxamide is unique due to its specific substitution pattern and the presence of the carboxamide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development .
特性
IUPAC Name |
2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O/c10-8-6(9(11)13)4-5-2-1-3-7(5)12-8/h4H,1-3H2,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACISBGYPISZSHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(N=C2C1)Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50570541 | |
| Record name | 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50570541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183871-87-6 | |
| Record name | 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50570541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




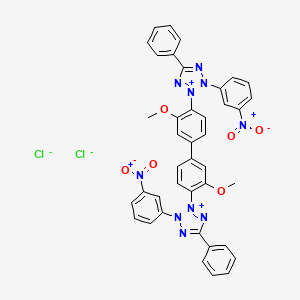
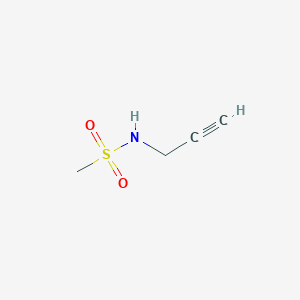




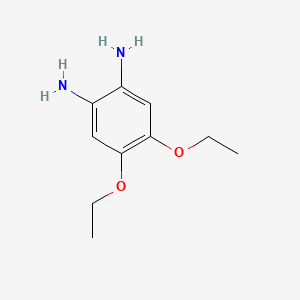
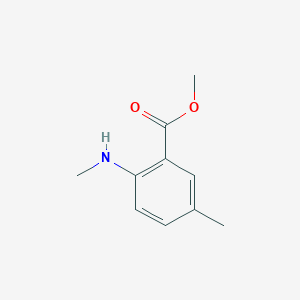
![5,10-Dioxo-5,10-dihydroanthra[9,1,2-cde]benzo[rst]pentaphene-16,17-diyl dioctadecanoate](/img/structure/B1626985.png)

